H-D-Phe-Pna

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

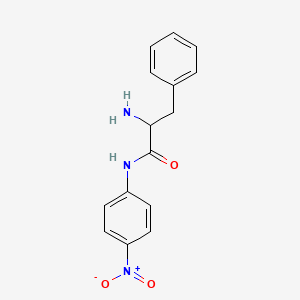

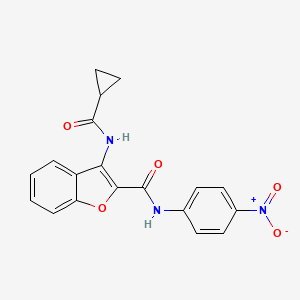

H-D-Phenylalanyl-p-nitroanilide, commonly known as H-D-Phe-Pna, is a chromogenic substrate used primarily in biochemical research. It is designed to measure the activity of specific enzymes, particularly serine proteases like thrombin. The compound is characterized by its ability to release a chromophore, p-nitroaniline, upon enzymatic cleavage, which can be detected spectrophotometrically .

Preparation Methods

Synthetic Routes and Reaction Conditions

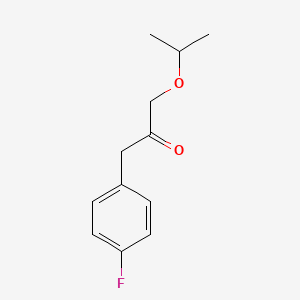

The synthesis of H-D-Phenylalanyl-p-nitroanilide typically involves the coupling of D-Phenylalanine with p-nitroaniline. This process can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .

Industrial Production Methods

Industrial production of H-D-Phenylalanyl-p-nitroanilide follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated peptide synthesizers and rigorous purification steps like high-performance liquid chromatography (HPLC). The final product is usually lyophilized to ensure stability and ease of storage .

Chemical Reactions Analysis

Types of Reactions

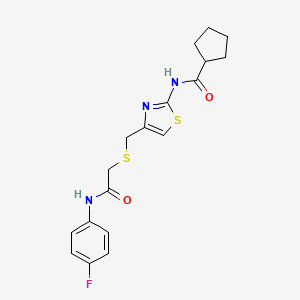

H-D-Phenylalanyl-p-nitroanilide primarily undergoes hydrolysis reactions catalyzed by serine proteases. The hydrolysis of the peptide bond between D-Phenylalanine and p-nitroaniline results in the release of p-nitroaniline, which can be quantitatively measured .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of a serine protease, such as thrombin, and is conducted in a buffered aqueous solution at physiological pH and temperature. Common buffers include Tris-HCl and phosphate-buffered saline (PBS) .

Major Products

The major product of the enzymatic hydrolysis of H-D-Phenylalanyl-p-nitroanilide is p-nitroaniline, which absorbs light at 405 nm, allowing for easy spectrophotometric detection .

Scientific Research Applications

H-D-Phenylalanyl-p-nitroanilide is widely used in various fields of scientific research:

Chemistry: It serves as a model substrate for studying enzyme kinetics and mechanism of action of serine proteases.

Biology: It is used in assays to measure the activity of thrombin and other proteases in biological samples.

Industry: It is used in quality control processes for pharmaceutical products that target coagulation pathways.

Mechanism of Action

H-D-Phenylalanyl-p-nitroanilide functions as a substrate for serine proteases. The enzyme binds to the substrate and catalyzes the hydrolysis of the peptide bond between D-Phenylalanine and p-nitroaniline. This reaction releases p-nitroaniline, which can be detected spectrophotometrically. The rate of p-nitroaniline formation is proportional to the enzymatic activity, allowing for quantitative measurement .

Comparison with Similar Compounds

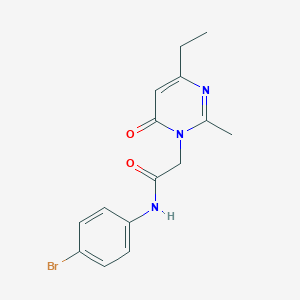

H-D-Phenylalanyl-p-nitroanilide is unique in its specificity for thrombin and its use as a chromogenic substrate. Similar compounds include:

H-D-Prolyl-Phenylalanyl-Arginine-p-nitroanilide: Another chromogenic substrate used for measuring the activity of different serine proteases.

H-D-Phenylalanyl-Pipecolyl-Arginine-p-nitroanilide: A substrate with a similar structure but different specificity and applications.

These compounds share the common feature of releasing p-nitroaniline upon enzymatic cleavage, but they differ in their amino acid sequences and enzyme specificities, making each suitable for different research and diagnostic applications .

Properties

IUPAC Name |

2-amino-N-(4-nitrophenyl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c16-14(10-11-4-2-1-3-5-11)15(19)17-12-6-8-13(9-7-12)18(20)21/h1-9,14H,10,16H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJHIOWXZFDVUKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2470000.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-6-oxopyridazin-1(6H)-yl)propanoic acid](/img/structure/B2470004.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-chlorophenethyl)propanamide](/img/structure/B2470008.png)

![(3R,5R)-5-(Aminomethyl)-1-[6-[ethyl(methyl)amino]pyrimidin-4-yl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B2470015.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2470016.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/new.no-structure.jpg)